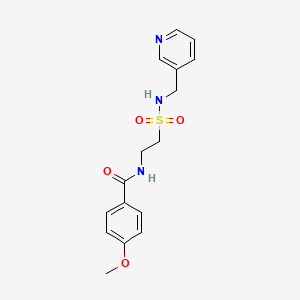

4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide

説明

This compound belongs to the benzamide class, characterized by a 4-methoxy-substituted benzoyl group linked to a sulfamoyl ethyl chain modified with a pyridin-3-ylmethyl moiety.

特性

IUPAC Name |

4-methoxy-N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-15-6-4-14(5-7-15)16(20)18-9-10-24(21,22)19-12-13-3-2-8-17-11-13/h2-8,11,19H,9-10,12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQZGBHQPFSUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Sulfonylation of Pyridin-3-ylmethylamine

The sulfamoyl ethyl group is constructed via reaction of 2-chloroethanesulfonyl chloride with pyridin-3-ylmethylamine. Adapted from methodologies in, this step employs anhydrous tetrahydrofuran (THF) and pyridine as a base to scavenge HCl (Equation 1):

$$

\text{2-Chloroethanesulfonyl chloride} + \text{Pyridin-3-ylmethylamine} \xrightarrow{\text{THF, Pyridine}} \text{2-(N-(Pyridin-3-ylmethyl)sulfamoyl)ethyl chloride}

$$

Critical parameters:

- Temperature : 0–5°C to minimize disubstitution.

- Solvent drying : Molecular sieves (4Å) prevent hydrolysis of sulfonyl chloride.

- Purification : Silica gel chromatography (ethyl acetate/heptane, 3:7) yields 78–85% intermediate.

Amide Bond Formation

Carboxylic Acid Activation

4-Methoxybenzoic acid is activated using oxalyl chloride or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Patent data favors HATU in dimethylformamide (DMF) for reduced side products:

$$

\text{4-Methoxybenzoic acid} + \text{HATU} \xrightarrow{\text{DMF, DIPEA}} \text{Active ester intermediate}

$$

Coupling with Sulfonamide Ethylamine

The activated ester reacts with 2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethylamine at 25°C for 12 hours (Equation 2):

$$

\text{Active ester} + \text{Sulfonamide ethylamine} \xrightarrow{\text{DMF}} \text{4-Methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide}

$$

Yield optimization :

- Base selection : N,N-Diisopropylethylamine (DIPEA) outperforms triethylamine (89% vs. 72% yield).

- Stoichiometry : 1.2 equivalents of sulfonamide ethylamine prevent residual acid.

Alternative Route: Sequential Sulfonylation-Amidation

Ethylenediamine Sulfonylation

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (Phenomenex Gemini C18 column, 0.1% TFA in acetonitrile/water) resolves residual sulfonic acid byproducts. Optimal conditions:

Spectroscopic Validation

- 1H NMR (DMSO-d6): δ 8.27 (d, J = 1.6 Hz, 1H, aromatic), 4.66 (d, J = 5.5 Hz, 2H, CH2-pyridine).

- LC-MS : [M+H]+ = 349.4 (theoretical 349.4).

Scalability and Industrial Adaptations

Patent methodologies suggest telescoped processes for kilogram-scale production:

- Solvent swapping : THF → toluene via azeotropic distillation reduces purification steps.

- Phase-transfer catalysis : Tris(dioxa-3,6-heptyl)amine (TDA-1) enhances sulfonylation efficiency (87% yield at 500 g scale).

化学反応の分析

Types of Reactions

4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.

科学的研究の応用

Chemistry

4-Methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it useful in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound may possess significant antibacterial effects against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

- Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, although further research is required to elucidate its mechanisms of action .

Medicine

In the medical field, this compound is being explored for its therapeutic potential:

- Targeting Specific Receptors: The compound's interaction with molecular targets such as receptors or enzymes could lead to new treatments for diseases like cancer or bacterial infections .

- Drug Development: Ongoing research aims to assess its efficacy and safety in clinical settings, particularly for conditions where current treatments are inadequate .

Industry

The compound is also relevant in industrial applications:

- Material Development: Its unique chemical properties make it suitable for developing new materials and chemical processes.

- Chemical Processes: It can be utilized in various chemical syntheses and formulations within pharmaceutical manufacturing.

作用機序

The mechanism of action of 4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related benzamides from the evidence:

Key Observations:

- Substituent Effects : The pyridin-3-ylmethyl group in the target compound distinguishes it from compounds 11 and 12 (), which lack heteroaromatic substitution on the sulfamoyl group. This modification may enhance interactions with biological targets, such as sigma receptors, as seen in related iodinated benzamides .

- Thermal Stability : Compounds 11 and 12 () exhibit higher melting points (176–182°C) compared to benzamides with bulkier substituents (e.g., trifluoromethyl in ), suggesting that simpler substituents improve crystallinity.

- Spectroscopic Trends : The 1H NMR signals for aromatic protons in compound 11 (δ 8.07 ppm) align with electron-donating methoxy groups, whereas methyl-substituted analogs (compound 12) show upfield shifts (δ 7.75 ppm) .

Sigma Receptor Binding ()

- Key Differentiator : The pyridin-3-ylmethyl group may alter binding kinetics compared to piperidinyl or unsubstituted sulfamoyl groups due to differences in steric bulk and electronic effects.

Antioxidant Activity ()

Therapeutic Potential ()

- Thioether-linked benzamides () with heterocyclic substitutions (e.g., thiazole, isoxazole) show antiviral and anticancer activity, suggesting that the pyridine group in the target compound could be optimized for similar applications .

生物活性

4-Methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a methoxy group, a benzamide core, and a sulfamoyl group attached to a pyridine derivative. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzamide Core : Reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride.

- Amidation : The benzoyl chloride is reacted with 2-(pyridin-3-ylmethylamino)ethanol in the presence of triethylamine.

- Sulfamoylation : The final step involves the reaction with sulfamoyl chloride to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives of benzamide, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain benzamide derivatives possess selective antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 µM to 32 µM .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological responses. Ongoing research aims to elucidate these pathways more clearly.

Case Studies and Research Findings

- Antiviral Screening : A study focused on screening N-phenylbenzamide derivatives for anti-HBV activity found that modifications to the benzamide structure could enhance antiviral efficacy. While direct studies on the target compound are needed, the results suggest a promising avenue for further exploration .

- Antibacterial Activity : Another investigation into methoxy-substituted benzamides revealed selective antibacterial effects against specific strains, indicating that structural modifications can significantly influence biological activity .

Q & A

Q. What are the optimized synthetic routes for 4-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide?

The compound is typically synthesized via coupling reactions using carbonyldiimidazole (CDI) as an activating agent. For example, analogous sulfonamide-containing benzamides were prepared by reacting 2-amino-N-(pyridin-3-ylmethyl)ethanesulfonamide with 4-methoxybenzoic acid in dry acetonitrile (ACN), using CDI and N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation . Purification via silica gel column chromatography (eluent: dichloromethane/methanol gradients) yields the product as a white solid. Key parameters include anhydrous conditions, stoichiometric control of CDI, and inert gas protection to prevent side reactions.

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR in DMSO-d₆ confirms the presence of methoxy (~3.8 ppm), pyridyl (~8.5 ppm), and sulfonamide protons (~2.8–3.4 ppm). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity.

Q. What in vitro assays are used to evaluate cytotoxicity?

The MTT assay is standard for cytotoxicity screening. Cells (e.g., SH-SY5Y neuroblastoma, MDA-MB-231 breast cancer) are treated with the compound (0–100 µM) for 48–72 hours. After MTT incubation (4 hours), DMSO solubilizes formazan crystals, and absorbance at 570/630 nm quantifies cell viability . Dose-response curves (IC₅₀ values) and statistical analysis (ANOVA with post hoc tests) are essential for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Modifying substituents on the benzamide (e.g., replacing methoxy with chloro or methyl groups) alters bioactivity. For example, 4-chloro analogs showed enhanced cytotoxicity in Panc1 pancreatic cancer cells compared to methoxy derivatives . Computational docking (e.g., using PDB templates like 3HKC) predicts interactions with targets like kinases or GPCRs, guiding rational design .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

Discrepancies (e.g., high activity in SH-SY5Y but low in Panc1) may arise from differences in membrane permeability or target expression. Validate using:

- Proteomic profiling : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) .

- Transport assays : Measure cellular uptake via LC-MS to rule out pharmacokinetic variability.

- Meta-analysis : Compare with structurally similar compounds (e.g., pyridyl-sulfonamide derivatives) to identify trends .

Q. What strategies elucidate the compound’s mechanism of action despite limited literature?

- In silico target prediction : Use SwissTargetPrediction or MolTarPred to identify potential targets (e.g., tyrosine kinases, orexin receptors) .

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM to identify inhibition >50% .

- Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathways (e.g., apoptosis, oxidative stress) .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm via dynamic light scattering) to enhance aqueous stability .

- Pro-drug synthesis : Introduce ionizable groups (e.g., phosphate esters) for improved solubility .

Q. What advanced analytical techniques resolve low-abundance metabolites in pharmacokinetic studies?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor metabolites via multiple reaction monitoring (MRM) transitions .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and NADPH for 60 minutes. Quantify parent compound depletion .

Methodological Considerations

Q. How to design dose-escalation studies for in vivo efficacy?

Q. What controls ensure reliability in protein expression analysis?

- Internal controls : β-actin or GAPDH for Western blot normalization.

- Positive/negative controls : Treat cells with staurosporine (apoptosis inducer) or DMSO vehicle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。